The synthesis of Irg1-IN-1 typically involves the enzymatic conversion of cis-aconitate to itaconic acid, catalyzed by the IRG1 enzyme. This process can be performed using recombinant IRG1 protein expressed in suitable host cells, such as human embryonic kidney cells or bacterial systems .
The purification of IRG1 for synthesis often involves affinity chromatography techniques, where the protein is tagged (e.g., FLAG-tagged) for easy isolation. Following purification, enzymatic assays are conducted to confirm the decarboxylation activity of the enzyme, ensuring that it effectively converts cis-aconitate into itaconic acid .
The molecular structure of Irg1-IN-1 (itaconic acid) is characterized by a double bond between carbons and two carboxylic acid groups. Its chemical formula is C5H6O4, indicating that it contains five carbon atoms, six hydrogen atoms, and four oxygen atoms.
Itaconic acid has a molecular weight of approximately 130.10 g/mol. The compound exhibits distinct stereochemistry due to the presence of a double bond and chiral centers, which contribute to its biological activity .
Irg1-IN-1 participates in several biochemical reactions:
The reaction mechanism involves the binding of cis-aconitate to the active site of IRG1, followed by a decarboxylation step that releases carbon dioxide and forms itaconic acid. This enzymatic activity is crucial for regulating metabolic pathways during inflammation .
Irg1-IN-1 exerts its effects primarily through its metabolic byproduct, itaconic acid. This compound influences immune responses by modulating macrophage activation states and inhibiting pro-inflammatory cytokine production. The mechanism involves:
Studies have shown that deletion or silencing of Irg1 leads to increased pro-inflammatory cytokine production in macrophages, highlighting its role as a negative regulator of inflammation .
Irg1-IN-1 appears as a white crystalline solid at room temperature. It has a melting point around 160 °C and is soluble in water due to its polar carboxylic acid groups.
Itaconic acid exhibits weak acidity with pKa values around 4.5 for its carboxylic groups. The compound can undergo various chemical reactions typical for carboxylic acids, including esterification and amidation .
Irg1-IN-1 has several significant applications in scientific research:
Immune Responsive Gene 1 (officially known as Aconitate Decarboxylase 1) is a mitochondrial enzyme encoded by a gene highly responsive to inflammatory stimuli. First identified as a lipopolysaccharide-inducible transcript in murine macrophages in 1992, Immune Responsive Gene 1 catalyzes the decarboxylation of the tricarboxylic acid cycle intermediate cis-aconitate to yield itaconic acid (also termed itaconate) [3] [4]. This metabolic reaction diverts carbon flux away from the tricarboxylic acid cycle, establishing Immune Responsive Gene 1 as a crucial regulator of immunometabolism. Under basal conditions, Immune Responsive Gene 1 expression remains minimal across mammalian tissues. However, during inflammatory activation, Immune Responsive Gene 1 undergoes dramatic transcriptional upregulation primarily in myeloid cells—including macrophages, monocytes, and dendritic cells—in response to pathogen-associated molecular patterns (e.g., lipopolysaccharide, lipoteichoic acid), cytokines (e.g., Interferon Gamma, Tumor Necrosis Factor Alpha, Interleukin 1 Beta), and live pathogens [3] [8].
The induction of Immune Responsive Gene 1 expression involves complex transcriptional networks. Nuclear Factor Kappa B activation following lipopolysaccharide stimulation is a primary driver, with direct binding of Nuclear Factor Kappa B subunit RelA to the Irg1 promoter region [3]. Additional transcription factors including Interferon Regulatory Factor 1, Signal Transducer and Activator of Transcription 1, Signal Transducer and Activator of Transcription 3, and CCAAT/Enhancer-Binding Protein Beta further modulate context-dependent expression during infections with Mycobacterium tuberculosis or Salmonella species [3]. This intricate regulation positions Immune Responsive Gene 1 as a metabolic checkpoint in immunity, with its product itaconic acid serving as both an antimicrobial agent and an immunomodulator.
Table 1: Key Inducers of Immune Responsive Gene 1 Expression and Itaconate Production
| Inducer Category | Specific Inducers | Cellular Context | Biological Consequence |
|---|---|---|---|
| Pathogen-Associated Molecular Patterns | Lipopolysaccharide, Polyinosinic:Polycytidylic Acid, CpG-DNA | Macrophages, Monocytes, Dendritic Cells | Metabolic Reprogramming; Antimicrobial Defense |
| Cytokines | Interferon Gamma, Tumor Necrosis Factor Alpha, Interleukin 1 Beta | Myeloid Cells | Amplification of Inflammatory Responses |
| Live Pathogens | Mycobacterium tuberculosis, Salmonella enterica, Influenza A Virus | Tissue-Resident Immune Cells | Pathogen-Specific Immunometabolic Adaptation |
| Damage-Associated Molecular Patterns | Monosodium Urate Crystals | Peritoneal Macrophages | Regulation of Inflammasome Activation |
The catalytic function of Immune Responsive Gene 1 establishes itaconate as a central immunometabolite that profoundly influences macrophage function through multiple molecular mechanisms. Itaconate accumulates to millimolar concentrations (3-8 millimolar) in activated macrophages, reaching levels capable of modulating enzymatic activities and signaling pathways [4]. Biochemically, itaconate operates as a competitive inhibitor of succinate dehydrogenase due to structural similarity to succinate, thereby blocking tricarboxylic acid cycle flux and electron transport chain activity [3] [10]. This inhibition causes substantial succinate accumulation, which stabilizes Hypoxia-Inducible Factor 1 Alpha and promotes Interleukin 1 Beta expression—a hallmark of proinflammatory macrophage activation [3]. Paradoxically, itaconate also activates anti-inflammatory pathways through covalent modification of cysteine residues in key signaling proteins via its electrophilic α,β-unsaturated carboxylate group.
Itaconate modifies Kelch-Like ECH-Associated Protein 1, activating Nuclear Factor Erythroid 2-Related Factor 2 to induce antioxidant response elements and upregulate cytoprotective genes including heme oxygenase 1 and NAD(P)H Quinone Dehydrogenase 1 [10]. Additionally, itaconate suppresses NOD-, LRR-, and Pyrin Domain-Containing Protein 3 inflammasome assembly and inhibits gasdermin D-mediated pyroptosis [2]. Itaconate further dampens inflammation by activating transcription factor 3-mediated negative regulation of Nuclear Factor Kappa B signaling and by promoting endotoxin tolerance [3] [8]. This functional duality positions the Immune Responsive Gene 1-itaconate axis as a metabolic rheostat that can either resolve or perpetuate inflammation depending on cellular context, concentration, and timing.
Table 2: Molecular Targets and Immunological Consequences of Itaconate
| Molecular Target | Interaction Mechanism | Downstream Effects | Functional Outcome |
|---|---|---|---|
| Succinate Dehydrogenase | Competitive Inhibition | Succinate Accumulation; Hypoxia-Inducible Factor 1 Alpha Stabilization; Mitochondrial Reactive Oxygen Species Production | Proinflammatory Cytokine Production |
| Kelch-Like ECH-Associated Protein 1 | Alkylation; Adduct Formation | Nuclear Factor Erythroid 2-Related Factor 2 Activation; Antioxidant Response Element Induction | Oxidative Stress Protection; Inflammation Resolution |
| NOD-, LRR-, and Pyrin Domain-Containing Protein 3 | Unknown | Reduced Inflammasome Assembly; Interleukin 1 Beta/Interleukin 18 Maturation | Suppressed Pyroptosis; Anti-inflammatory |
| Activating Transcription Factor 3 | Enhanced Expression | Nuclear Factor Kappa B Inhibitor Zeta Suppression; Interleukin 6 Downregulation | Immunosuppression; Endotoxin Tolerance |
The discovery of Irg1-In-1 (chemical name: 4-[(1E)-2-Carboxyethenyl]-2-fluorobenzoic acid; Chemical Abstracts Service number: 2407652-42-8) provides a pharmacological strategy to probe the pathophysiological roles of the Immune Responsive Gene 1-itaconate axis [1] [7]. This small molecule inhibitor (molecular weight: 314.31 grams per mole; molecular formula: C₁₈H₁₅FO₄) belongs to the itaconic acid derivative class and directly targets Immune Responsive Gene 1 enzymatic activity [1]. Structural analyses reveal Irg1-In-1 features a conjugated double bond system and dual carboxylate groups that likely compete with cis-aconitate at the enzyme's active site, though detailed structural biology studies remain forthcoming. The rationale for developing Immune Responsive Gene 1 inhibitors stems from emerging evidence that chronic itaconate production drives immune dysfunction across multiple pathological contexts—particularly in cancer and autoimmune diseases where sustained Immune Responsive Gene 1 expression creates immunosuppressive microenvironments [6] [9].
In oncology, tumor-associated macrophages exhibit elevated Immune Responsive Gene 1 expression driven by tumor cell-derived factors activating Nuclear Factor Kappa B signaling [6]. This leads to itaconate accumulation that inhibits Ten-Eleven Translocation dioxygenase activity, thereby suppressing inflammatory gene expression and cytotoxic T cell infiltration. Genetic ablation of Irg1 in murine models significantly suppressed growth across multiple tumor types (melanoma, colon, breast, pancreatic) and potentiated anti-Programmed Cell Death Protein 1 immunotherapy by reprogramming tumor-associated macrophages toward immunostimulatory phenotypes and enhancing CD8-positive T cell recruitment [6]. In atherosclerosis, hematopoietic Irg1 deficiency reduced plaque burden and interleukin 1 beta production in low-density lipoprotein receptor knockout mice by mitigating neutrophil extracellular trap formation and NOD-, LRR-, and Pyrin Domain-Containing Protein 3 inflammasome priming [5]. Similarly, house dust mite-induced airway inflammation significantly worsened in Irg1 knockout mice due to dysregulated dendritic cell function and enhanced T helper 2 responses [8]. These genetic studies establish the therapeutic potential of pharmacological Immune Responsive Gene 1 inhibition.
Experimental evidence demonstrates that Irg1-In-1 effectively suppresses itaconate biosynthesis and modulates functional immune responses. In vitro, Irg1-In-1 (0.5-2 millimolar) reduces itaconate production and Tumor Necrosis Factor Alpha secretion in lipopolysaccharide-stimulated human monocyte-derived macrophages [1]. In glioma models, Irg1-In-1 (0.5-1 millimolar) inhibits rat glioma cell proliferation while enhancing T cell receptor-activated human CD8-positive T cell expansion [1]. In vivo administration of Irg1-In-1 (intraperitoneal; 0.2 milligrams per kilogram; 27 days) exerted antitumor effects in mouse colorectal tumor models by decreasing myeloid-derived suppressor cell accumulation in tumors [1]. These findings collectively support Irg1-In-1 as a prototype therapeutic agent for pathologies where sustained Immune Responsive Gene 1-itaconate axis activation contributes to immune evasion or chronic inflammation. Future research directions include optimizing inhibitor specificity and potency, evaluating combination therapies with immune checkpoint inhibitors, and exploring applications in autoimmune neuroinflammation where the blood-brain barrier presents unique delivery challenges.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1